molecular formula C17H15BrO4 B2829587 (2E)-3-{3-[(4-Bromophenoxy)methyl]-4-methoxyphenyl}acrylic acid CAS No. 512810-11-6

(2E)-3-{3-[(4-Bromophenoxy)methyl]-4-methoxyphenyl}acrylic acid

Cat. No.: B2829587
CAS No.: 512810-11-6
M. Wt: 363.2 g/mol
InChI Key: WBZITOJZVUHBAP-UHFFFAOYSA-N
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Description

(2E)-3-{3-[(4-Bromophenoxy)methyl]-4-methoxyphenyl}acrylic acid is an organic compound that features a bromophenoxy group, a methoxy group, and an acrylic acid moiety

Scientific Research Applications

(2E)-3-{3-[(4-Bromophenoxy)methyl]-4-methoxyphenyl}acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{3-[(4-Bromophenoxy)methyl]-4-methoxyphenyl}acrylic acid typically involves the following steps:

    Bromination: The starting material, phenol, is brominated to introduce the bromine atom at the para position.

    Etherification: The brominated phenol is then reacted with methoxybenzyl chloride to form the bromophenoxy methyl intermediate.

    Aldol Condensation: The intermediate undergoes aldol condensation with acrylic acid under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. These methods often include:

    Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{3-[(4-Bromophenoxy)methyl]-4-methoxyphenyl}acrylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The acrylic acid moiety can be reduced to form the corresponding alkane.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(3-((4-Bromophenoxy)methyl)-4-carboxyphenyl)acrylic acid.

    Reduction: Formation of 3-(3-((4-Bromophenoxy)methyl)-4-methoxyphenyl)propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (2E)-3-{3-[(4-Bromophenoxy)methyl]-4-methoxyphenyl}acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromophenoxy and methoxy groups can enhance binding affinity and specificity, while the acrylic acid moiety can participate in covalent interactions. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **3-((4-Fluorophenoxy)methyl)-4-methoxyphenyl)acrylic acid
  • **3-(Phenoxymethyl)-4-methoxyphenyl)acrylic acid
  • **3-(4-(4-Bromophenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid

Uniqueness

(2E)-3-{3-[(4-Bromophenoxy)methyl]-4-methoxyphenyl}acrylic acid is unique due to the presence of both bromophenoxy and methoxy groups, which can provide distinct chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups allows for versatile applications in various fields.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-((4-Bromophenoxy)methyl)-4-methoxyphenyl)acrylic acid involves the reaction of 4-bromophenylacetic acid with 4-methoxybenzyl alcohol to form the intermediate compound, which is then reacted with acrolein to yield the final product.", "Starting Materials": [ "4-bromophenylacetic acid", "4-methoxybenzyl alcohol", "acrolein" ], "Reaction": [ "Step 1: 4-bromophenylacetic acid is reacted with thionyl chloride to form the corresponding acid chloride.", "Step 2: The acid chloride is then reacted with 4-methoxybenzyl alcohol in the presence of a base such as triethylamine to form the intermediate compound, 3-(4-methoxybenzyloxy)phenylacetic acid.", "Step 3: The intermediate compound is then reacted with acrolein in the presence of a base such as potassium carbonate to yield the final product, 3-(3-((4-Bromophenoxy)methyl)-4-methoxyphenyl)acrylic acid." ] }

CAS No.

512810-11-6

Molecular Formula

C17H15BrO4

Molecular Weight

363.2 g/mol

IUPAC Name

3-[3-[(4-bromophenoxy)methyl]-4-methoxyphenyl]prop-2-enoic acid

InChI

InChI=1S/C17H15BrO4/c1-21-16-8-2-12(3-9-17(19)20)10-13(16)11-22-15-6-4-14(18)5-7-15/h2-10H,11H2,1H3,(H,19,20)

InChI Key

WBZITOJZVUHBAP-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)COC2=CC=C(C=C2)Br

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)COC2=CC=C(C=C2)Br

solubility

not available

Origin of Product

United States

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